3-[4-(2-methoxy-6-prop-2-enylphenoxy)butyl]quinazolin-4-one
Overview
Description
3-[4-(2-methoxy-6-prop-2-enylphenoxy)butyl]quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-methoxy-6-prop-2-enylphenoxy)butyl]quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the quinazolinone core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the butyl linker: The quinazolinone core is then reacted with a suitable butylating agent, such as 1-bromobutane, under basic conditions to introduce the butyl linker.
Attachment of the phenoxy group: The final step involves the reaction of the butylated quinazolinone with 2-methoxy-6-prop-2-enylphenol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-methoxy-6-prop-2-enylphenoxy)butyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy and prop-2-enyl groups can be oxidized under strong oxidative conditions.
Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazolinone under mild reducing conditions.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
3-[4-(2-methoxy-6-prop-2-enylphenoxy)butyl]quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and anti-cancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 3-[4-(2-methoxy-6-prop-2-enylphenoxy)butyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-quinazolinone: A simpler analog with similar core structure but lacking the phenoxy and butyl groups.
2-methoxy-6-prop-2-enylphenol: A precursor used in the synthesis of the target compound.
1-bromobutane: Used as a butylating agent in the synthesis.
Uniqueness
3-[4-(2-methoxy-6-prop-2-enylphenoxy)butyl]quinazolin-4-one is unique due to the presence of both the quinazolinone core and the phenoxybutyl side chain. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[4-(2-methoxy-6-prop-2-enylphenoxy)butyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-9-17-10-8-13-20(26-2)21(17)27-15-7-6-14-24-16-23-19-12-5-4-11-18(19)22(24)25/h3-5,8,10-13,16H,1,6-7,9,14-15H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGHFVOGJQPJIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCCCCN2C=NC3=CC=CC=C3C2=O)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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